Methyl 2-acetyl-3-oxodecanoate
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Overview
Description
Methyl 2-acetyl-3-oxodecanoate is an organic compound with the molecular formula C12H20O4. It is a derivative of decanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-3-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with 2-acetyl-3-oxodecanoic acid to form the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-acetyl-3-oxodecanoate involves its interaction with various molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Methyl 3-oxodecanoate: Similar in structure but lacks the acetyl group.
Methyl 10-chloro-10-oxodecanoate: Contains a chloro group instead of an acetyl group
Uniqueness: Methyl 2-acetyl-3-oxodecanoate is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
CAS No. |
186755-57-7 |
---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 2-acetyl-3-oxodecanoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h12H,4-9H2,1-3H3 |
InChI Key |
XQNMVPONWAMETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C(=O)C)C(=O)OC |
Origin of Product |
United States |
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